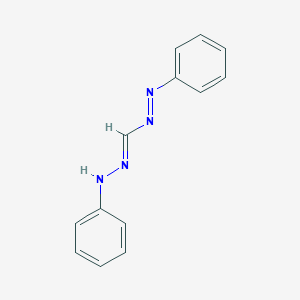
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene, also known as Phenylazophenylcarbonylhydrazone (PPCH), is a chemical compound that has been widely used in scientific research applications. PPCH is a diazo compound that is synthesized through a reaction between phenylhydrazine and benzoyl chloride.
Wirkmechanismus
PPCH acts as a diazo compound and reacts with aldehydes and ketones to form hydrazone derivatives. The reaction is catalyzed by acid or base and proceeds through the formation of an intermediate. PPCH is also known to bind to metal ions, particularly copper ions, through its carbonyl and hydrazone groups.
Biochemical and Physiological Effects:
PPCH has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. PPCH has been shown to have cytotoxic effects on cancer cells and can induce apoptosis in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
PPCH is a relatively inexpensive reagent that is readily available. It is also stable and can be stored for long periods of time. However, PPCH is sensitive to light and can decompose over time. PPCH is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of PPCH in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PPCH has been shown to have neuroprotective effects and can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Another potential application is in the development of new metal ion sensors for environmental monitoring and industrial applications. PPCH has been shown to bind to metal ions, particularly copper ions, and can be used as a probe for studying metal ion binding in biological systems.
Synthesemethoden
PPCH is synthesized through a reaction between phenylhydrazine and benzoyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium nitrite to form PPCH. The yield of the reaction is typically between 50-60%. PPCH is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol.
Wissenschaftliche Forschungsanwendungen
PPCH has been widely used in scientific research applications, particularly in the field of biochemistry and molecular biology. PPCH is used as a reagent to detect the presence of aldehydes and ketones in biological samples. It is also used as a ligand in metal ion binding studies, and as a probe for studying the structure and function of proteins.
Eigenschaften
Molekularformel |
C13H12N4 |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
N//'-anilino-N-phenyliminomethanimidamide |
InChI |
InChI=1S/C13H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-13-9-5-2-6-10-13/h1-11,16H/b14-11+,17-15? |
InChI-Schlüssel |
WNWBOKCOOMCJDA-CBPWQRAVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C/N=NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![1-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B262379.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)
![4-tert-butyl-N-{2-[(2-{4-nitroanilino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B262386.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)